
Priralfinamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Phase II and III Trials
Ralfinamide has undergone several clinical trials to evaluate its effectiveness in treating various forms of neuropathic pain:
- Phase II Trials : Initial studies demonstrated that ralfinamide was well tolerated among patients with neuropathic pain. It showed significant improvement in pain severity as measured by the Visual Analogue Scale (VAS) and the Likert Pain Scale (LPS) compared to placebo . The trials included patients suffering from conditions such as diabetic neuropathy and post-herpetic neuralgia.
- Phase III Trials : However, subsequent Phase III trials for neuropathic low back pain yielded mixed results. While it alleviated allodynia in certain models, it did not demonstrate significant efficacy for low back pain specifically .
Case Studies
Several case studies have documented the application of ralfinamide in different patient populations:
- Neuropathic Pain Models : In animal models, ralfinamide effectively reduced mechanical allodynia induced by nerve injury and chemotherapy agents like oxaliplatin and paclitaxel. It was found to increase mechanical withdrawal thresholds without affecting physiological pain or locomotion .
- Long-term Safety Studies : An extension study evaluated the long-term safety and efficacy of ralfinamide over a year among chronic pain patients. Results indicated sustained efficacy without significant adverse effects .
Comparative Efficacy
Ralfinamide's efficacy has been compared to other analgesics like gabapentin. In various studies, it demonstrated comparable effects on neuropathic pain while maintaining a favorable safety profile .
Data Table: Summary of Clinical Trials
Trial Phase | Condition | Results | Efficacy Measure |
---|---|---|---|
Phase II | Neuropathic Pain | Significant reduction in VAS scores | VAS, LPS |
Phase III | Neuropathic Low Back Pain | No significant improvement over placebo | VAS |
Preclinical | Chemotherapy-induced Allodynia | Dose-dependent alleviation of allodynia | Mechanical withdrawal threshold |
Mécanisme D'action
Priralfinamide, also known as Ralfinamide, is a compound with a complex pharmacology that has been investigated for use in the treatment of pain .
Target of Action
This compound primarily targets sodium channels , including Nav1.7 . Sodium channels play a crucial role in the generation and conduction of action potentials, which are essential for the normal functioning of neurons and muscle cells .
Mode of Action
This compound acts as a mixed voltage-gated sodium channel blocker . By blocking these channels, it inhibits the flow of sodium ions into the neurons, reducing the ability of these cells to generate action potentials . This results in a decrease in neuronal excitability, which can help to alleviate pain .
Biochemical Pathways
In addition to its action on sodium channels, this compound also acts as an N-type calcium channel blocker and a noncompetitive NMDA receptor antagonist . These actions can further contribute to its analgesic effects by inhibiting the release of pain neurotransmitters and modulating pain signals at the level of the spinal cord .
Pharmacokinetics
These properties can significantly impact the bioavailability of the drug, which in turn can influence its efficacy and safety .
Result of Action
The molecular and cellular effects of this compound’s action result in its analgesic effects. By blocking sodium and calcium channels and antagonizing NMDA receptors, this compound can inhibit the generation and conduction of pain signals, thereby helping to alleviate pain .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, factors such as pH and temperature can affect the drug’s stability and its interaction with its targets . .
Analyse Biochimique
Biochemical Properties
Priralfinamide plays a significant role in biochemical reactions, particularly in the modulation of ion channels. It acts as a mixed voltage-gated sodium channel blocker, including Na v 1.7, and also blocks N-type calcium channels . Additionally, this compound functions as a noncompetitive NMDA receptor antagonist and a monoamine oxidase B inhibitor . These interactions with various ion channels and receptors contribute to its analgesic effects. The compound’s ability to inhibit sodium and calcium channels helps in reducing neuronal excitability and pain transmission.
Cellular Effects
This compound has been shown to influence various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound’s inhibition of sodium and calcium channels leads to a decrease in neuronal excitability, which is crucial for its analgesic effects . The compound also modulates NMDA receptors, which play a role in synaptic plasticity and pain perception . These cellular effects contribute to its potential therapeutic benefits in treating neuropathic pain and other pain conditions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with multiple ion channels and receptors. By blocking voltage-gated sodium channels, this compound reduces the influx of sodium ions, which is essential for the generation and propagation of action potentials in neurons . This inhibition leads to decreased neuronal excitability and reduced pain transmission. Additionally, this compound’s blockade of N-type calcium channels further contributes to its analgesic effects by reducing calcium influx and neurotransmitter release . The compound’s noncompetitive antagonism of NMDA receptors also plays a role in modulating pain perception and synaptic plasticity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability and long-lasting effects in various studies. For instance, this compound administered orally before hindpaw neurectomy or postoperatively provided long-lasting suppression of spontaneous neuropathic pain-related behavior in rats . These findings suggest that this compound maintains its efficacy over extended periods, making it a promising candidate for chronic pain management.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound is effective in reducing pain at various dosages. For example, in a study evaluating its efficacy in neuropathic pain, this compound was administered at doses of 40 mg BID (twice a day) with weekly increases to 80 and 160 mg BID, contingent on tolerability . The highest dose of 320 mg was reached and maintained in 75% of patients, demonstrating its dose-dependent efficacy and tolerability . At higher doses, some adverse effects such as headache, nausea, and dizziness were observed .
Metabolic Pathways
This compound undergoes metabolism primarily in the liver. The main route of excretion is via the kidneys, with 94% of the dose being eliminated through urine . Major metabolites identified in urine and plasma include the N-dealkylated acid of this compound and deaminated this compound acid (NW-1799) . These metabolic pathways indicate that this compound is extensively metabolized before excretion, which is important for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
This compound is rapidly and completely absorbed when administered orally . It is distributed throughout the body, with significant concentrations found in plasma and various tissues. The compound’s distribution is influenced by its interactions with transporters and binding proteins. For instance, this compound and its dealkylated metabolite (NW-1716) represent the majority of plasma radioactivity . This distribution pattern suggests that this compound is effectively transported and localized within the body, contributing to its therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound’s ability to target specific cellular compartments and organelles is influenced by its chemical structure and post-translational modifications. This compound’s interactions with ion channels and receptors are likely to occur at the cell membrane, where these proteins are predominantly located . Additionally, its modulation of NMDA receptors suggests that this compound may also localize to synaptic sites, where these receptors are concentrated . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and optimizing its therapeutic potential.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le priralfinamide peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de la 2-fluorobenzylamine avec la 4-hydroxybenzylamine, suivie de la formation de la liaison amide avec l'acide (S)-2-aminopropanoïque . Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité.
Méthodes de production industrielle : La production industrielle du this compound implique la mise à l'échelle des voies de synthèse mentionnées ci-dessus. Le processus est optimisé pour garantir un rendement élevé et une pureté du produit final. Cela peut inclure l'utilisation de techniques de purification avancées telles que la chromatographie et la cristallisation .
Analyse Des Réactions Chimiques
Types de réactions : Le priralfinamide subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former des oxydes correspondants.
Réduction : Il peut être réduit pour former des amines et d'autres dérivés réduits.
Substitution : Le this compound peut subir des réactions de substitution, en particulier au niveau du cycle aromatique, pour former divers dérivés substitués
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Les agents halogénants et les nucléophiles sont couramment utilisés dans les réactions de substitution
Principaux produits formés : Les principaux produits formés à partir de ces réactions incluent divers dérivés substitués et fonctionnalisés du this compound, qui peuvent avoir des propriétés pharmacologiques différentes .
4. Applications de la recherche scientifique
Chimie : Il est utilisé comme composé modèle dans l'étude de la réactivité et des propriétés des amides d'alpha-aminoacides.
Biologie : Le this compound est étudié pour ses effets sur les processus cellulaires et son potentiel en tant qu'agent thérapeutique.
Médecine : Il est principalement étudié pour ses propriétés analgésiques, en particulier dans le traitement de la douleur neuropathique et d'autres conditions douloureuses chroniques
Industrie : Le this compound est utilisé dans le développement de nouvelles thérapies de gestion de la douleur et comme composé de référence dans la recherche pharmaceutique
5. Mécanisme d'action
Le this compound exerce ses effets en bloquant les canaux sodiques, qui sont impliqués dans la transmission des signaux de douleur. En inhibant ces canaux, le this compound réduit l'excitabilité des neurones et soulage la douleur . Les cibles moléculaires comprennent les canaux sodiques voltage-dépendants, en particulier Nav1.7, qui jouent un rôle crucial dans la perception de la douleur .
Comparaison Avec Des Composés Similaires
Le priralfinamide est unique en son mécanisme d'action spécifique et ses applications thérapeutiques potentielles. Les composés similaires incluent :
Gabapentine : Utilisé pour la douleur neuropathique mais fonctionne selon un mécanisme différent impliquant les canaux calciques.
Prégabaline : Semblable à la gabapentine, elle cible les canaux calciques et est utilisée pour la douleur neuropathique.
Lacosamide : Un autre bloqueur des canaux sodiques utilisé pour l'épilepsie et la douleur neuropathique.
Le this compound se distingue par son ciblage spécifique des canaux sodiques et son potentiel pour traiter un large éventail de conditions douloureuses .
Activité Biologique
Ralfinamide (NW-1029) is an α-aminoamide derivative developed primarily for its analgesic properties, particularly in the treatment of neuropathic pain. It functions as a selective blocker of voltage-gated sodium channels (VGSCs), notably Nav1.7, which play a critical role in the transmission of pain signals. This article explores the biological activity of ralfinamide, including its mechanism of action, efficacy in clinical trials, and findings from various studies.
Ralfinamide exhibits its analgesic effects by blocking sodium channels, specifically targeting tetrodotoxin-resistant Na+ currents in dorsal root ganglion (DRG) neurons. This inhibition occurs in a frequency- and voltage-dependent manner, leading to a reduction in action potential firing in nociceptive neurons. In studies, ralfinamide significantly decreased the number of action potentials in capsaicin-responsive neurons while having minimal effect on capsaicin-unresponsive neurons . This selectivity suggests that ralfinamide may effectively reduce hyperexcitability associated with inflammatory and neuropathic pain.
Efficacy in Clinical Trials
Ralfinamide has undergone multiple phases of clinical trials to evaluate its safety and efficacy:
- Phase II Trials : A double-blind, randomized, placebo-controlled trial involving 272 patients with various forms of neuropathic pain demonstrated that ralfinamide was well tolerated and provided statistically significant improvements in pain severity as measured by the Visual Analogue Scale (VAS) and Likert Pain Scale (LPS) . The treatment doses ranged from 80 to 320 mg/day.
- Phase III Trials : Despite positive Phase II results, ralfinamide did not demonstrate efficacy in treating neuropathic low back pain in Phase III trials. This discrepancy highlights the complexity of neuropathic pain syndromes and suggests that further research is necessary to understand the drug's effectiveness across different etiologies .
Analgesic Activity
Various studies have assessed the analgesic properties of ralfinamide across different animal models:
- Formalin Test : Ralfinamide exhibited significant analgesic effects in the formalin test, a standard model for assessing pain response. The effective dose required for a 50% reduction in pain response was determined to be approximately 7.3 mg/kg .
- Neuropathic Pain Models : In models induced by spared nerve injury and chemotherapy agents (oxaliplatin and paclitaxel), ralfinamide effectively alleviated mechanical allodynia without affecting physiological pain responses or locomotor activity . This indicates its potential as a targeted therapy for neuropathic conditions.
Comparative Efficacy
In preclinical studies comparing ralfinamide with gabapentin—a commonly used medication for neuropathic pain—ralfinamide showed comparable efficacy but with a distinct mechanism of action focused on sodium channel blockade rather than modulation of calcium channels .
Data Tables
The following tables summarize key findings from various studies on ralfinamide:
Parameters Assessed | Control Group (Mean ± SD) | Ralfinamide Group (Mean ± SD) |
---|---|---|
Action Potentials (Tonic Neurons) | 10.6 ± 1.8 APs/600ms | 2.6 ± 0.7 APs/600ms |
Action Potentials (Phasic Neurons) | Varies by stimulus intensity | Reduced firing significantly |
Propriétés
IUPAC Name |
(2S)-2-[[4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-6-8-15(9-7-13)22-11-14-4-2-3-5-16(14)18/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJIBOFHEFDSAU-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158406 | |
Record name | Priralfinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70158406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133865-88-0 | |
Record name | Priralfinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133865-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Priralfinamide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133865880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Priralfinamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06649 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Priralfinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70158406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanamide, 2-[[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]amino]-, (2S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRIRALFINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LPF0S0GVV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.